

An In-depth Technical Guide to the Structure-Activity Relationship of GR 103691

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Compound of Interest

Compound Name: GR 103691

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This document provides a comprehensive overview of the potent and selective dopamine D3 receptor antagonist, **GR 103691**. While detailed structure-activity relationship (SAR) studies on a series of **GR 103691** analogs are not extensively available in the public domain, this guide synthesizes the known pharmacological data for the compound, places it within the broader context of D3 antagonist SAR, and details the experimental methodologies used for its characterization.

Introduction to GR 103691

GR 103691 is a well-characterized pharmacological tool compound known for its high affinity and selectivity for the dopamine D3 receptor.^{[1][2]} The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is a key therapeutic target for neuropsychiatric disorders.^{[3][4][5]} Antagonism of the D3 receptor is a promising strategy for the treatment of conditions such as schizophrenia and substance use disorders.^{[6][7]} **GR 103691** serves as a valuable probe for elucidating the physiological and pathological roles of the D3 receptor.

Pharmacological Profile of GR 103691

The defining characteristic of **GR 103691** is its potent and selective antagonism at the D3 receptor. Quantitative data from radioligand binding assays have established its high affinity for this target.

Compound	Target Receptor	Binding Affinity (Ki)	Selectivity
GR 103691	Dopamine D3	0.3 nM[1]	> 100-fold over D2 and D4 receptors[1]

Table 1: Binding Affinity and Selectivity of **GR 103691**.

General Structure-Activity Relationships of Dopamine D3 Receptor Antagonists

The development of selective D3 antagonists has been a significant challenge due to the high homology between the D3 and D2 receptors.[5] However, extensive SAR studies on various chemical scaffolds have revealed key structural features that confer high affinity and selectivity for the D3 receptor.[8][9][10][11][12][13] Many potent D3 antagonists, including **GR 103691**, share a common pharmacophore model consisting of an aromatic group, a piperazine ring, a flexible four-carbon linker, and a terminal arylcarboxamide moiety.

Key SAR insights include:

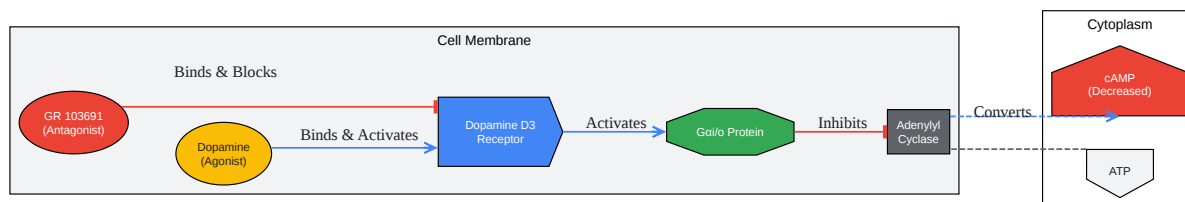
- **Arylpiperazine Moiety:** The nature and substitution pattern on the aryl group attached to the piperazine ring significantly influence affinity and selectivity.
- **Butyl Linker:** A four-carbon (butyl) chain is often optimal for bridging the piperazine core and the terminal aromatic system, providing the correct spatial orientation for receptor binding.[8]
- **Arylcarboxamide Group:** The terminal arylcarboxamide portion of the molecule interacts with a distinct region of the receptor binding pocket, and modifications to this group can fine-tune both affinity and functional activity (i.e., antagonism versus partial agonism).[12]

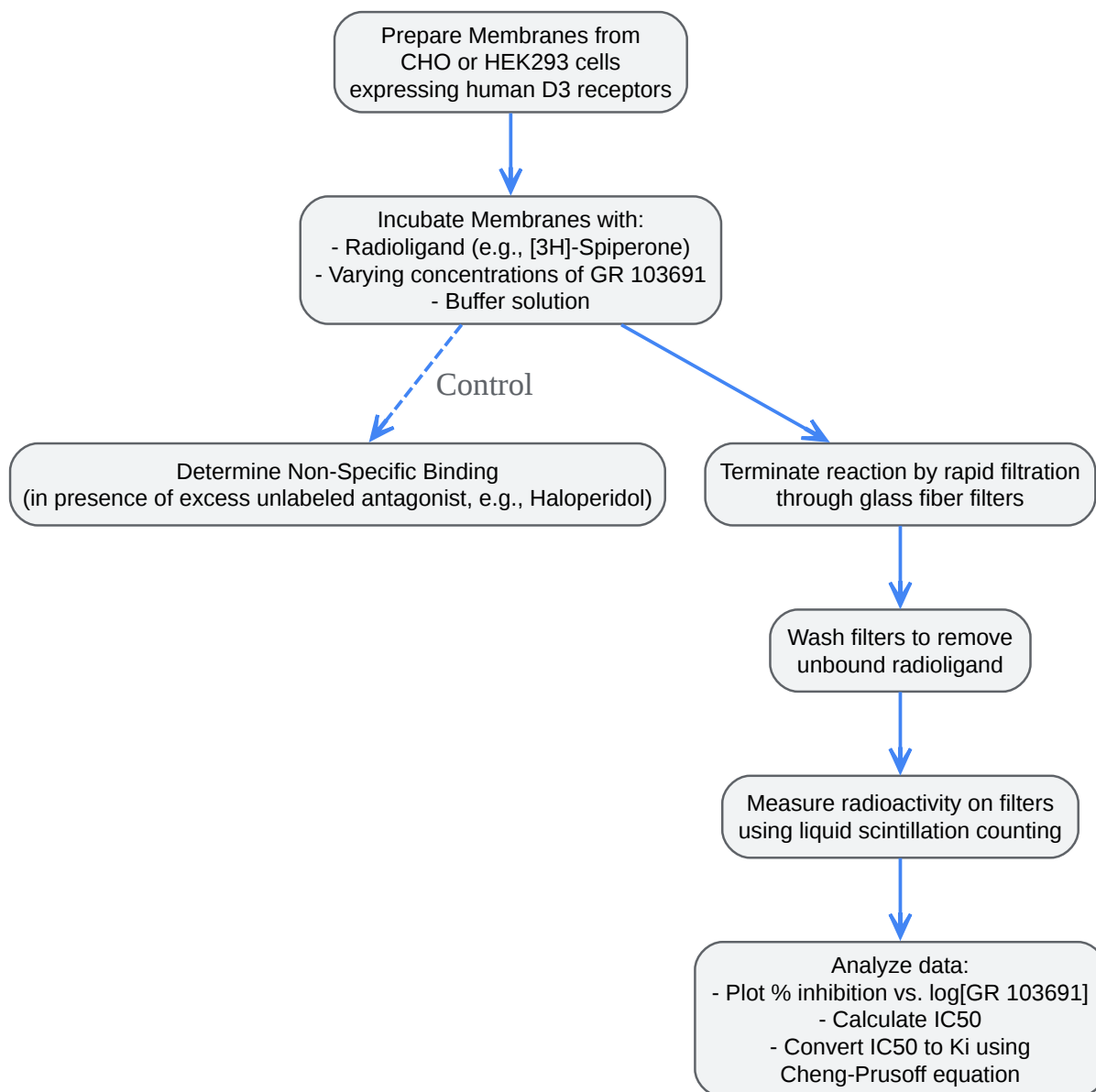
The structure of **GR 103691** is consistent with this established pharmacophore, contributing to its high-affinity binding.

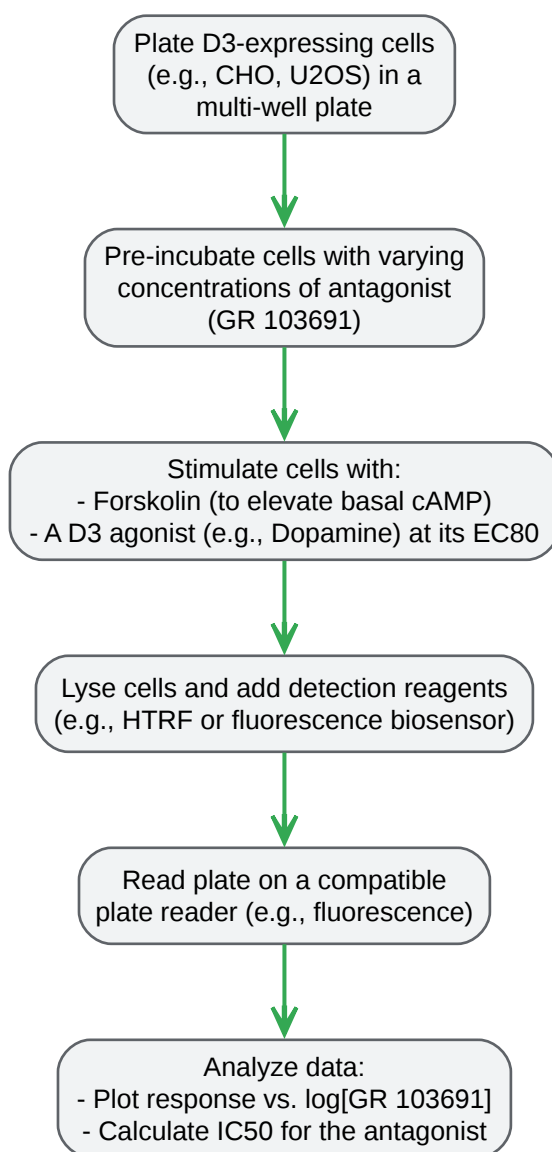
Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor primarily couples to the inhibitory G proteins, Gai/o.[3][4] Upon activation by an agonist like dopamine, the receptor triggers a signaling cascade that leads to

the inhibition of adenylyl cyclase. This enzyme is responsible for converting ATP into cyclic AMP (cAMP). Consequently, agonist binding to the D3 receptor results in decreased intracellular cAMP levels.[14][15] As an antagonist, **GR 103691** blocks this action, preventing dopamine from inhibiting adenylyl cyclase and thereby maintaining or restoring normal cAMP levels.







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